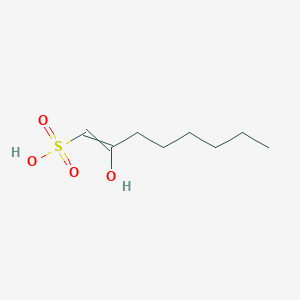

2-Hydroxyoct-1-ene-1-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61103-33-1 |

|---|---|

Molecular Formula |

C8H16O4S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-hydroxyoct-1-ene-1-sulfonic acid |

InChI |

InChI=1S/C8H16O4S/c1-2-3-4-5-6-8(9)7-13(10,11)12/h7,9H,2-6H2,1H3,(H,10,11,12) |

InChI Key |

FIPJTVPVVPIDQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CS(=O)(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyoct 1 Ene 1 Sulfonic Acid and Analogous Structures

Foundational Strategies for Alkenesulfonic Acid Synthesis

The creation of the alkenesulfonic acid backbone is a critical first step. Several general methods are employed for the sulfonation of unsaturated hydrocarbons, each with distinct mechanisms and applications.

Electrophilic Addition Reactions to Unsaturated Hydrocarbons

Electrophilic addition is a fundamental reaction type for the functionalization of alkenes. Potent electrophiles, such as sulfur trioxide and its derivatives, can attack the electron-rich double bond of an alkene like 1-octene (B94956).

The reaction of an alkene with sulfur trioxide (SO₃) typically proceeds through a concerted mechanism or via the formation of a β-sultone intermediate. This intermediate can then rearrange or be hydrolyzed to yield the corresponding alkenesulfonic acid. The use of SO₃ complexes, for instance with dioxane, can moderate the reactivity of sulfur trioxide and improve selectivity. While the sulfonation of aromatic compounds with SO₃ has been studied extensively, revealing complex mechanisms that can involve more than one molecule of SO₃, the direct sulfonation of long-chain alkenes like 1-octene to produce unsaturated sulfonic acids is also a recognized industrial process. nih.govrsc.orgkhanacademy.org

Another common reagent is chlorosulfonic acid (ClSO₃H). orgsyn.org The reaction with an alkene can lead to the formation of a sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. The initial addition of chlorosulfonic acid to the double bond is followed by the elimination of hydrogen chloride. However, at higher temperatures, chlorosulfonic acid can also act as a chlorinating agent. globalspec.com

| Reagent | Intermediate/Product Type | Key Considerations |

| Sulfur Trioxide (SO₃) | β-Sultone, Alkenesulfonic acid | Highly reactive; often used with a complexing agent (e.g., dioxane) to improve control. |

| Chlorosulfonic Acid (ClSO₃H) | Alkylsulfonyl Chloride | Can also act as a chlorinating agent at elevated temperatures. globalspec.com Subsequent hydrolysis is required. orgsyn.org |

Nucleophilic Sulfonation via Bisulfite Addition to Terminal Alkenes

The addition of bisulfite (HSO₃⁻) to terminal alkenes presents an alternative pathway to alkanesulfonic acids. This reaction typically proceeds via a free-radical mechanism, often initiated by oxygen, UV light, or a peroxide initiator. rsc.org This method is particularly effective for terminal olefins, including long-chain α-olefins with 6 to 35 carbon atoms. rsc.org The reaction involves the addition of a bisulfite radical to the double bond, followed by hydrogen abstraction to form the alkanesulfonate salt. The use of co-solvents and phase transfer catalysts can enhance the reaction rate and yield. rsc.org The process is known to be applicable to α-olefins such as those in the C₆ to C₃₅ range, making it relevant for octene-derived structures. rsc.org

| Initiator | Reactants | Product |

| Oxygen, Peroxides, UV light | Terminal Alkene, Bisulfite Salt | Alkanesulfonate Salt |

Oxidative Pathways from Thiols and Related Organosulfur Precursors

The oxidation of thiols provides a direct route to sulfonic acids. For the synthesis of a saturated analog, 1-octanethiol (B94742) could be oxidized to octane-1-sulfonic acid. rsc.org Various oxidizing agents can accomplish this transformation, including hydrogen peroxide, nitric acid, and Oxone®. khanacademy.orgorganic-chemistry.orgacs.org The reaction with hydrogen peroxide can be performed in the absence of other acids and is known to produce high-purity hydroxy sulfonic acids from hydroxy mercaptan precursors. organic-chemistry.org The oxidation of thiols is a versatile method applicable to a wide range of aliphatic and aromatic thiols. khanacademy.org For instance, the oxidation of dimethyl disulfide in dimethyl sulfoxide (B87167) has been studied, yielding methanesulfonic acid. lookchem.com

| Oxidizing Agent | Substrate | Product Type |

| Hydrogen Peroxide | Thiol, Hydroxy Mercaptan | Sulfonic Acid, Hydroxy Sulfonic Acid organic-chemistry.org |

| Nitric Acid | Thiol | Sulfonic Acid acs.org |

| Oxone® (Potassium Peroxymonosulfate) | Thiol | Sulfonic Acid khanacademy.org |

Specialized Routes for the Introduction of Hydroxyl and Sulfonic Acid Functionalities

Achieving the specific 2-hydroxy-1-ene-1-sulfonic acid structure requires methods that can introduce both the hydroxyl and sulfonic acid groups in the desired positions.

Synthesis via Hydrolysis of Sulfonyl Halides and Anhydrides

A common strategy for preparing sulfonic acids is the hydrolysis of the corresponding sulfonyl halides, typically sulfonyl chlorides. researchgate.net An appropriate precursor for the target molecule would be 2-hydroxyoct-1-ene-1-sulfonyl chloride. The synthesis of sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of the corresponding hydrocarbon or the oxidative chlorination of thiols or their derivatives. organic-chemistry.org For example, alkanesulfonyl chlorides can be synthesized from S-alkyl isothiourea salts in a clean and efficient manner. organic-chemistry.org Once the sulfonyl chloride is obtained, it can be readily hydrolyzed with water to yield the sulfonic acid and hydrochloric acid. researchgate.net Similarly, sulfonic anhydrides can be treated with a hydrogen halide to produce the corresponding sulfonyl halide.

Preparation from Carbyl Sulfates and Related Cyclic Intermediates

A powerful method for synthesizing hydroxy sulfonates involves the use of cyclic sulfates. These are versatile intermediates that can be considered analogs of epoxides. The synthesis often begins with the corresponding 1,2-diol, such as 1,2-octanediol, which can be converted to a cyclic sulfite (B76179) using thionyl chloride. Subsequent oxidation, for instance with a ruthenium catalyst and an oxidant like sodium hypochlorite, yields the cyclic sulfate (B86663). nih.gov

These cyclic sulfates can then be reacted with a suitable nucleophile. In the context of creating hydroxy sulfonates, the cyclic sulfate can be opened to introduce the desired functionalities. For example, the reaction of 1,2-dodecane sulfate with hydroxysulfonates, followed by hydrolysis, has been used to prepare hydroxy sulfonate surfactants. nih.gov This approach allows for the controlled introduction of both the hydroxyl and sulfonate groups. The hydrolysis of carbyl sulfate (the adduct of ethylene (B1197577) and sulfur trioxide) is a known route to vinylsulfonic acid.

Regioselective Functionalization of Unsaturated Hydroxyl-Containing Substrates

Regioselectivity is a critical challenge in the synthesis of multifunctional compounds like 2-hydroxyoct-1-ene-1-sulfonic acid. The direct sulfonation of an unsaturated alcohol, such as 1-octen-3-ol (B46169) or a related precursor, must be controlled to ensure the sulfonic acid group attaches to the desired position (C-1) and the integrity of the hydroxyl group and double bond is maintained. In many electrophilic additions to alkenes, a mixture of regioisomers is formed, complicating purification and reducing yields.

The industrial production of alpha-olefin sulfonates (AOS) illustrates this challenge, where sulfonation of a simple alpha-olefin like 1-octene results in a mixture of products. atamankimya.com The reaction proceeds through a complex mechanism involving the formation of sultones (cyclic sulfonate esters) as intermediates, which are then hydrolyzed to yield both alkene sulfonates and hydroxyalkane sulfonates. scispace.comgoogle.com

Achieving high regioselectivity in such systems often requires moving beyond standard reagents to sophisticated catalytic approaches. While direct examples for the sulfonation of 2-hydroxyoct-1-ene precursors are scarce in readily available literature, parallels can be drawn from other areas of synthetic methodology. For instance, the Heck reaction of unsaturated alcohols demonstrates that regioselectivity can be precisely controlled by the choice of catalyst and reaction conditions. Normally, arylation occurs at the sterically favored terminal (β) position. However, by employing specific palladium catalysts in ionic liquid solvent systems, the reaction can be directed to the internal (α) position with high selectivity, a typically disfavored outcome. liv.ac.uk This principle of "catalyst-controlled" regioselectivity could be applied to the sulfonation of unsaturated alcohols, where a carefully designed catalyst could favor the formation of the desired C-1 sulfonated product over other potential isomers.

Table 1: Comparison of Regioselectivity in Alkene Functionalization

| Reaction | Substrate | Catalyst/Conditions | Primary Product(s) | Regioselectivity |

|---|---|---|---|---|

| AOS Synthesis | 1-Octene | SO₃, then NaOH/H₂O | Mixture of Sodium Octene Sulfonates and Sodium Hydroxyoctane Sulfonates | Low |

| Heck Arylation | Allyl Alcohol | Pd(OAc)₂ / PPh₃ in DMF | β-Aryl product (3-phenylpropanal) | High (β-selective) |

| Heck Arylation | Allyl Alcohol | Pd(OAc)₂ / DPPP in [bmim][BF₄] | α-Aryl product (2-phenyl-2-propen-1-ol) | High (α-selective) liv.ac.uk |

| Hypothetical | 1-Octen-2-ol | Specialized Catalyst System | this compound | (Target) High (α-selective) |

Advanced Synthetic Techniques and Catalytic Systems

To overcome the challenges of selectivity and reactivity, advanced synthetic methods are employed. These include the use of sophisticated catalyst systems that can control the reaction pathway with high precision.

Sulfur trioxide (SO₃) is a highly reactive and powerful sulfonating agent, but its direct use can lead to side reactions and charring. To moderate its reactivity, SO₃ is commonly used as a complex with a Lewis base. These complexes are more stable, easier to handle, and allow for more controlled sulfonation reactions. researchgate.net Common Lewis bases for this purpose include pyridine, dioxane, and dimethylformamide (DMF). The choice of the Lewis base can influence the electrophilicity of the complex and, consequently, the reaction outcome.

The mechanism involves the Lewis base donating an electron pair to the sulfur atom of SO₃, forming a stable adduct. This complex then acts as the electrophile in the sulfonation reaction. This approach is fundamental to achieving controlled sulfonation of sensitive substrates.

Recent advances in catalysis have explored the use of chiral Lewis bases to induce asymmetry in electrophilic addition reactions to alkenes and alkynes. acs.orgillinois.edu For example, chiral Lewis base catalysts have been successfully used in enantioselective sulfeno- and selenofunctionalization reactions, where a chiral catalyst complex delivers the electrophile to the substrate in a stereocontrolled manner. rsc.orgresearchgate.net This concept provides a powerful framework for the potential development of catalytic systems for the synthesis of chiral hydroxyalkene sulfonic acids, where a chiral Lewis base could not only temper the reactivity of SO₃ but also control the stereochemical outcome of the reaction.

Table 2: Common Sulfur Trioxide-Lewis Base Complexes

| Lewis Base | Complex | Properties |

|---|---|---|

| Pyridine | SO₃·py | Crystalline solid, stable, commercially available, moderately reactive. |

| Dioxane | SO₃·Dioxane | Crystalline solid, less stable than SO₃·py, requires fresh preparation. |

| Dimethylformamide (DMF) | SO₃·DMF | Liquid, strong sulfonating agent, useful for resistant substrates. |

The structure of this compound, CH₃(CH₂₎₅C(OH)=CH(SO₃H), can exist as two different geometric isomers: the (E)-isomer and the (Z)-isomer, depending on the relative orientation of the hydroxyl and sulfonic acid groups across the double bond. The control of this E/Z stereochemistry is a key synthetic challenge, determined by the mechanism of the reaction used to form the double bond or sulfonate the alkene.

Furthermore, while the target molecule itself is achiral (as C2 is sp² hybridized), closely related and co-produced analogs like 2-hydroxyoctane-1-sulfonic acid (a major component of AOS) possess a chiral center at the C2 position. wikipedia.org The synthesis of a single enantiomer of such a chiral molecule requires asymmetric synthesis techniques.

There are several strategies to control stereochemistry in a reaction:

Substrate Control: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of the reaction at a new center. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is removed. youtube.com

Catalyst Control: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed. rijournals.com

The synthesis of a specific stereoisomer, whether a geometric isomer or an enantiomer, is crucial in fields like pharmaceuticals and materials science, as different stereoisomers can have vastly different biological activities and physical properties. rijournals.com

Table 3: Potential Stereochemical Outcomes in Sulfonic Acid Synthesis

| Synthetic Approach | Target Type | Stereochemical Aspect | Expected Outcome |

|---|---|---|---|

| Stereospecific Elimination | (E/Z)-Isomer | Geometric Isomerism | A single (E) or (Z) isomer, depending on reaction conditions. |

| Asymmetric Hydrogenation of 2-oxo-octane-1-sulfonic acid | Enantiomer | Chirality at C2 | A single enantiomer of 2-hydroxyoctane-1-sulfonic acid. |

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and eliminating the use of hazardous substances. These principles are highly relevant to sulfonation reactions, which traditionally can involve harsh reagents and solvents.

Several green strategies can be applied to the synthesis of hydroxyalkene sulfonic acids:

Benign Reagents and Oxidants: Instead of strong sulfonating agents, milder and more sustainable alternatives are being developed. A notable example is the use of thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate, combined with air as a green oxidant. This system allows for the synthesis of sulfonic acids under mild, transition-metal-free conditions. researchgate.netrsc.org

Safer Solvents: Traditional organic synthesis often relies on chlorinated solvents, which are toxic and environmentally persistent. Green chemistry promotes their replacement with safer alternatives. Water is the ideal green solvent, and reactions are increasingly being designed to run in aqueous media. Other greener solvents include ethyl acetate (B1210297) and ionic liquids, which have negligible vapor pressure, although their synthesis and toxicity must also be considered. liv.ac.ukyoutube.com

Energy Efficiency: Many reactions are being redesigned to run at ambient temperature and pressure, reducing energy consumption. Solvent-free (neat) reactions are also a powerful green approach, minimizing waste and simplifying purification. youtube.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions and addition reactions are inherently more atom-economical than substitution or elimination reactions that generate byproducts. researchgate.net

By integrating these approaches, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Table 4: Comparison of Traditional vs. Green Sulfonation Methods

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Sulfonating Agent | Fuming Sulfuric Acid, SO₃ | Thiourea Dioxide / Air, NaHSO₃ researchgate.netrsc.org |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Ethyl Acetate, Ionic Liquids, or Solvent-Free liv.ac.ukyoutube.com |

| Byproducts | Acidic waste, inorganic salts | Fewer byproducts, potentially recyclable catalysts. |

| Energy | Often requires heating or high pressure | Can be designed for ambient temperature and pressure. youtube.com |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Hydroxyoct 1 Ene 1 Sulfonic Acid

Reactivity Profiles of the α,β-Unsaturated Sulfonic Acid Moiety

The α,β-unsaturated sulfonic acid moiety is the most influential feature of the molecule, creating a highly polarized system that governs its primary reaction pathways.

The olefinic bond in 2-Hydroxyoct-1-ene-1-sulfonic acid is profoundly electrophilic. The potent electron-withdrawing effect of the adjacent sulfonyl group (–SO₃H) delocalizes the π-electrons of the double bond, creating a significant partial positive charge on the C2 carbon. This renders the molecule a prime candidate for conjugate addition reactions, also known as Michael-type additions. researchgate.netnih.gov

A wide variety of nucleophiles can attack the electrophilic C2 position, leading to the formation of a saturated sulfonate adduct. researchgate.netmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the β-carbon (C2), followed by protonation of the resulting enolate-like intermediate. Vinyl sulfonate derivatives are known to be excellent Michael acceptors, undergoing efficient reactions with diverse nucleophiles under mild conditions. researchgate.net

| Nucleophile | Reaction Type | Potential Product Structure | Reaction Conditions |

|---|---|---|---|

| Amine (R-NH₂) | Aza-Michael Addition | 2-(Alkylamino)octane-1-sulfonic acid derivative | Mild, often base-catalyzed |

| Thiol (R-SH) | Thia-Michael Addition | 2-(Alkylthio)octane-1-sulfonic acid derivative | Mild, often base-catalyzed (e.g., Cs₂CO₃) researchgate.net |

| Cyanide (CN⁻) | Cyano-Michael Addition | 2-Cyanooctane-1-sulfonic acid derivative | Requires careful pH control |

| Enolates | Michael Addition | Carbon-carbon bond formation at C2 | Basic conditions |

Conversely, the nucleophilic character of the olefinic bond is significantly diminished. While alkenes can act as nucleophiles in reactions like electrophilic addition, the strong deactivation by the sulfonyl group makes such reactions highly unfavorable at the C=C bond.

Sulfonic acids are highly acidic, with pKa values comparable to or even lower than strong mineral acids like sulfuric acid. wikipedia.org This inherent acidity allows the sulfonic acid group within the this compound molecule to act as an effective Brønsted acid catalyst. nih.govuq.edu.au

This catalytic activity can manifest in several ways:

Intramolecular Catalysis: The sulfonic acid group can protonate the adjacent hydroxyl group, facilitating its departure as a water molecule in an elimination reaction (see Section 3.2.1).

Intermolecular Catalysis: In the presence of other reactants, it can catalyze a variety of organic transformations. For example, if an alcohol is used as a solvent or co-reactant, the sulfonic acid can catalyze its dehydration or participate in esterification reactions. aurak.ac.aenih.gov The use of sulfonic acids as catalysts is widespread due to their high strength, thermal stability, and often being less corrosive than mineral acids. wikipedia.orgaurak.ac.ae

Transformations Involving the Secondary Hydroxyl Group at C2

The secondary hydroxyl group at the C2 position is another key site of reactivity, susceptible to both elimination and substitution reactions.

The dehydration of alcohols is a common acid-catalyzed elimination reaction that results in the formation of an alkene. libretexts.orgyoutube.com In this compound, the proximity of the strong sulfonic acid group can facilitate intramolecular catalysis of this process. Protonation of the hydroxyl group by the neighboring –SO₃H group converts it into a good leaving group (–OH₂⁺). libretexts.orglibretexts.org Subsequent elimination can proceed via different pathways, leading to structurally distinct products.

The specific mechanism (E1 or E2) would depend on the reaction conditions. libretexts.org Given the secondary nature of the alcohol, both pathways are plausible. The E1 pathway would involve the formation of a secondary carbocation at C2, which could be stabilized by the adjacent double bond. The E2 pathway would involve a concerted process where a base removes a proton while the water molecule departs.

| Proposed Product | Structure | Mechanism Pathway | Notes |

|---|---|---|---|

| Octa-1,2-diene-1-sulfonic acid | An allenic sulfonic acid | Elimination involving a proton from C3 | Formation of a cumulative double bond system. |

| Octa-1,3-diene-1-sulfonic acid | A conjugated diene sulfonic acid | Elimination involving a proton from C3 after a potential 1,3-hydride shift or rearrangement | Leads to a highly conjugated and potentially more stable system. |

A patented process for converting hydroxyalkane sulfonic acids into alkene sulfonic acids involves heating to distill off water, highlighting the industrial relevance of this transformation. google.com

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. libretexts.org Therefore, direct displacement is unfavorable. However, the hydroxyl group can be readily derivatized to transform it into a group that is easily displaced. nih.govresearchgate.net This two-step sequence allows for a wide range of nucleophilic substitution reactions at the C2 position.

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Sulfonation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters (tosylates, mesylates), which are excellent leaving groups. libretexts.orgnih.gov

Once derivatized, the C2 center becomes highly susceptible to attack by a variety of nucleophiles via an Sₙ2 mechanism. libretexts.orgchemguide.co.uk

| Derivatizing Agent | Intermediate | Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acetate (B1210297) Ester | Azide (N₃⁻) | 2-Azidooct-1-ene-1-sulfonic acid derivative |

| Tosyl Chloride (TsCl) | Tosylate Ester | Bromide (Br⁻) | 2-Bromooct-1-ene-1-sulfonic acid derivative |

| Mesyl Chloride (MsCl) | Mesylate Ester | Hydroxide (OH⁻) | (Returns starting material, but with inverted stereochemistry if chiral) |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound is conducive to intramolecular reactions, particularly cyclization. Under dehydrating conditions, instead of forming an acyclic diene, the molecule can undergo cyclization to form a sultone, which is a cyclic sulfonic ester. This type of intramolecular cyclization is a known reaction for hydroxy sulfonic acids. google.comnih.gov

The likely mechanism would involve the protonation of the hydroxyl group (potentially catalyzed by another molecule of the sulfonic acid), followed by the intramolecular attack of the sulfonate oxygen onto the resulting carbocation at C2, or a related concerted process. This would lead to the formation of a five-membered cyclic sultone, a thermodynamically stable ring size. Such intramolecular cyclizations are valuable in synthesis for creating heterocyclic frameworks. nih.govrsc.org

Theoretical and Computational Chemistry Approaches to Reaction Dynamics

The elucidation of the intricate reaction mechanisms and chemical transformations of this compound can be significantly advanced through the application of theoretical and computational chemistry. In the absence of extensive experimental data for this specific compound, computational approaches serve as a powerful predictive tool to understand its reactivity, stability, and the dynamics of its chemical reactions. These methods allow for the exploration of reaction pathways, the characterization of transient intermediates, and the quantification of energetic barriers, providing a molecular-level understanding that is often challenging to obtain through experimental means alone.

Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are central to investigating the reaction dynamics of sulfonic acid derivatives. nih.govtandfonline.comnih.gov DFT calculations are particularly adept at determining the electronic structure and energies of molecules, enabling the mapping of potential energy surfaces for chemical reactions. nih.govrsc.orgresearchgate.net This allows for the identification of transition states and the calculation of activation energies, which are crucial for predicting reaction rates and mechanisms. For instance, in the study of related sulfonic acid reactions, DFT has been employed to evaluate different mechanistic pathways, such as S_N_1 and S_N_2 type reactions, by comparing the energetic favorability of various intermediates and transition states. rsc.org

Molecular dynamics simulations, on the other hand, provide insights into the temporal evolution of the system, capturing the motion of atoms and molecules over time. nih.govtandfonline.comnih.gov This approach is invaluable for understanding the role of the solvent and other environmental factors on the reaction dynamics. For a molecule like this compound, MD simulations could be used to study its conformational flexibility and how different conformations influence its reactivity. Furthermore, MD can be used to explore the interactions of the sulfonic acid group with its surroundings, which is critical for understanding its catalytic activity or its behavior in a biological system. nih.gov

The combination of these computational techniques provides a comprehensive picture of the chemical behavior of this compound. For example, DFT can be used to calculate key quantum chemical parameters that govern reactivity. These parameters, often presented in detailed data tables, offer a quantitative basis for comparing the reactivity of different sites within the molecule and for predicting the most likely reaction pathways.

Hypothetical DFT Calculation Results for this compound

To illustrate the type of data generated from such studies, the following table presents hypothetical results from a DFT calculation on this compound. These values are representative of what would be expected from a computational analysis and are crucial for understanding the molecule's electronic properties and reactivity.

| Parameter | Value | Significance |

| Energy of the Highest Occupied Molecular Orbital (E_HOMO) | -8.25 eV | Indicates the molecule's ability to donate electrons; a higher value suggests greater reactivity in reactions with electrophiles. |

| Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) | -1.12 eV | Represents the molecule's ability to accept electrons; a lower value suggests greater reactivity in reactions with nucleophiles. |

| HOMO-LUMO Energy Gap (ΔE) | 7.13 eV | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | 4.8 D | Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | ||

| S | +1.85 | The highly positive charge on the sulfur atom makes it a primary electrophilic site, susceptible to nucleophilic attack. |

| O (sulfonic acid) | -0.78 | The negative charges on the oxygen atoms of the sulfonic acid group indicate their nucleophilic character. |

| C1 (vinyl) | -0.25 | The slight negative charge on the vinylic carbon attached to the sulfonic group influences its reactivity in addition reactions. |

| C2 (vinyl, with OH) | +0.15 | The positive charge on the vinylic carbon bearing the hydroxyl group makes it an electrophilic site. |

Note: These values are hypothetical and intended for illustrative purposes to demonstrate the output of computational chemistry studies.

Predicted Reaction Pathway Energetics

Further computational analysis would involve the mapping of reaction pathways. The table below provides a hypothetical energetic profile for a proposed reaction involving this compound, such as an electrophilic addition to the double bond.

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Initial state of this compound and an electrophile. |

| Transition State 1 (TS1) | +15.8 | Energy barrier for the initial attack of the electrophile on the double bond. |

| Intermediate | +4.2 | A carbocation intermediate formed after the initial electrophilic attack. |

| Transition State 2 (TS2) | +8.5 | Energy barrier for the subsequent nucleophilic attack to resolve the intermediate. |

| Products | -12.3 | Final, more stable product of the addition reaction. |

Note: These values are hypothetical and serve to illustrate the kind of energetic data obtained from computational studies of reaction mechanisms.

Advanced Applications of 2 Hydroxyoct 1 Ene 1 Sulfonic Acid in Materials Science and Catalysis

Polymer Science and Engineering

The unique molecular architecture of 2-Hydroxyoct-1-ene-1-sulfonic acid, featuring a polymerizable vinyl group, a hydrophilic hydroxyl group, and a strongly acidic sulfonic acid group, makes it a valuable component in polymer science. Its primary utility lies in its function as an anionic monomer that can be integrated into various polymer backbones to impart specific properties.

Role as an Anionic Monomer in Copolymerization Strategies

As an anionic monomer, this compound can be copolymerized with a variety of other monomers through techniques like free radical polymerization. Its incorporation into a polymer chain introduces pendant sulfonic acid groups. This is a common strategy to create polyampholytes when copolymerized with cationic monomers or to produce ionomers when combined with neutral, hydrophobic monomers. For instance, the copolymerization of anionic monomers like 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) with other monomers is a well-established method for creating functional polymers for diverse applications, including flocculants and membranes researchgate.net. The presence of the sulfonic acid group ensures that the resulting copolymer possesses anionic characteristics, which are crucial for applications requiring ion-exchange capabilities or specific electrostatic interactions.

Contributions to Polymer Electrolyte Membrane (PEM) Architectures

Polymers containing sulfonic acid groups are central to the development of Polymer Electrolyte Membranes (PEMs), which are critical components in fuel cells nih.govnih.gov. The sulfonic acid moiety (-SO₃H) is an excellent proton conductor, facilitating the transport of protons from the anode to the cathode in a fuel cell. By incorporating this compound into hydrophobic polymer backbones, such as fluoropolymers or poly(phenylene)s, it is possible to create a microphase-separated structure nih.govenergy.gov. This architecture consists of interconnected hydrophilic domains (formed by the sulfonic acid groups) that serve as channels for proton transport, embedded within a mechanically stable hydrophobic matrix. The long octyl chain of the monomer can further influence the morphology and the flexibility of the polymer backbone, potentially enhancing the durability and performance of the membrane under various humidity conditions.

Tuning Polymer Properties through Sulfonation: Ion Conductivity and Hydrophilicity

The introduction of sulfonic acid groups via a monomer like this compound is a direct method of sulfonation that profoundly impacts polymer properties. The primary effects are a significant increase in hydrophilicity and ion conductivity. The degree of sulfonation, controlled by the monomer feed ratio during copolymerization, allows for precise tuning of these properties. Higher concentrations of the sulfonic acid monomer lead to greater water uptake and enhanced proton conductivity redalyc.org. This relationship is critical in designing PEMs, where a balance must be struck between high conductivity (which requires hydration) and maintaining mechanical integrity and dimensional stability to prevent excessive swelling redalyc.org. The presence of sulfonic groups positively contributes to increased water uptake, which enhances the hydrated pathways necessary for proton transport redalyc.org.

Table 1: Comparison of Properties for Various Sulfonated Polymer Electrolyte Membranes

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Operating Conditions |

| Nafion® 117 | 0.91 | ~0.10 | 80°C, 100% RH |

| Sulfonated Poly(ether ether ketone) (SPEEK) | 1.5 - 2.5 | 0.05 - 0.15 | 80°C, 100% RH |

| Branched Sulfonimide-based Poly(phenylenebenzophenone) | 1.00 - 1.86 | 0.076 - 0.122 | 80°C, 100% RH mdpi.com |

| Graft-copolymer on ETFE base (AMPS/Acrylic Acid) | 1.2 - 2.8 | 0.08 - 0.20 | Room Temp, hydrated nih.gov |

Heterogeneous and Homogeneous Catalysis

The strong Brønsted acidity of the sulfonic acid group makes this compound a candidate for use in catalysis, both in creating solid acid catalysts and potentially as a homogeneous catalyst.

Development of Sulfonic Acid-Functionalized Mesoporous Materials (SAMs) as Solid Acid Catalysts

A leading application for sulfonic acids in heterogeneous catalysis is the functionalization of mesoporous materials, such as silica (e.g., SBA-15, MCM-41), to create Sulfonic Acid-Functionalized Mesoporous Materials (SAMs) uq.edu.auucsb.edu. These materials act as robust solid acid catalysts, offering advantages like high surface area, uniform pore structure, and ease of separation from reaction mixtures uq.edu.auurjc.es.

The functionalization can be achieved by grafting or co-condensation methods uq.edu.auucsb.edu. While compounds like 3-mercaptopropyltrimethoxysilane are commonly used, followed by oxidation to form sulfonic acid groups, a monomer like this compound could be anchored to the silica surface through its hydroxyl group or by first reacting it with a silane coupling agent. The resulting material would possess accessible acid sites within a structured porous network, combining the benefits of homogeneous and heterogeneous catalysis rsc.orgrsc.org. The hydrophobic character of the octyl chain could also create a favorable microenvironment for organic reactions involving nonpolar substrates urjc.esucsb.edu.

Catalytic Activity in Diverse Organic Transformations (e.g., C-C bond couplings, protection reactions)

Sulfonic acid-based catalysts, particularly solid-supported ones, are active in a wide range of organic reactions. Their primary applications include esterification, condensation, alkylation, and rearrangement reactions uq.edu.auucsb.edu.

C-C Bond Couplings: Solid acid catalysts like SAMs are effective in Friedel-Crafts alkylation and acylation reactions, which are fundamental C-C bond-forming processes urjc.esnih.gov. The strong acidity of the sulfonic groups activates substrates for electrophilic aromatic substitution.

Protection Reactions: While sulfonic acids themselves are catalysts, sulfonate esters can serve as protecting groups for alcohols or as part of more complex protecting group strategies for sulfonic acids themselves nih.govgoogle.com. The controlled formation and cleavage of sulfonate esters are important steps in multi-step organic synthesis. The use of solid acid catalysts can facilitate both the protection (e.g., acetalization) and deprotection steps under mild, heterogeneous conditions uq.edu.au.

Table 2: Performance of Sulfonic Acid-Functionalized Catalysts in Organic Reactions

| Catalyst System | Reaction Type | Substrates | Product Yield | Reference |

| Sulfonic Acid-Functionalized Mesoporous Silica (MSN-SO₃H) | Friedel-Crafts Alkylation | Various arenes and carbonyls | High yields | nih.gov |

| Arene-sulfonic modified SBA-15 | Esterification | Fatty acids and methanol | High activity | |

| Silica-supported propylsulfonic acid | Baeyer-Villiger Oxidation | Cyclohexanone | ~80-90% conversion | nih.gov |

| Sulfonated Polystyrene-modified Silica | Esterification | Oleic Acid | High activity | urjc.es |

Information Deficit: The Scientific Community Awaits Data on this compound

Initial research into the advanced applications of the chemical compound this compound in materials science and catalysis has revealed a significant gap in publicly available scientific literature. Despite a thorough search for data pertaining to its comparative performance as an acid catalyst, its role in interfacial phenomena, and its potential in surface modification for coatings and adhesives, no specific research findings or detailed studies concerning this particular compound could be located.

The inquiry sought to elaborate on several key areas, including a comparative analysis against conventional acid catalysts, the exploitation of its presumed amphiphilic characteristics for reducing surface tension, and its integration into coatings and adhesives to achieve tailored properties. However, the scientific community has yet to publish research that would provide the necessary data to fulfill these specific lines of investigation.

Consequently, it is not possible to provide a detailed article on the advanced applications of this compound as requested. The creation of data tables and an in-depth discussion of its properties and performance in the specified contexts is contingent upon future research and the subsequent publication of those findings.

Environmental Chemistry and Biotransformation of Hydroxyalkenesulfonic Acids

Environmental Fate and Transport Dynamics

The movement and persistence of 2-Hydroxyoct-1-ene-1-sulfonic acid in the environment are controlled by its interactions with various environmental media, including soils, sediments, and water.

Sorption to solid phases like soil and sediment is a critical process that dictates the concentration of hydroxyalkenesulfonic acids in the aqueous phase, thereby affecting their mobility and bioavailability. researchgate.net The primary mechanisms governing the sorption of these anionic surfactants are surface adsorption (inner- and outer-sphere complexation), precipitation, and partitioning into organic matter. mdpi.comresearchgate.net

Adsorption to Mineral Surfaces : Soil and sediment minerals, such as iron and aluminum oxides, possess surface functional groups that can develop a pH-dependent charge. At low pH, these surfaces are positively charged, promoting the electrostatic attraction of anionic sulfonates. This can lead to the formation of outer-sphere complexes, where the hydrated sulfonate ion is held near the surface, or inner-sphere complexes, which involve direct chemical bonds with the mineral surface. researchgate.netmdpi.com

Hydrophobic Interactions : The octyl (C8) alkyl chain of this compound is hydrophobic. This nonpolar portion of the molecule can partition into the natural organic matter present in soils and sediments. mdpi.com The extent of this hydrophobic sorption is generally correlated with the organic carbon content of the soil or sediment; higher organic carbon content leads to greater sorption and reduced mobility.

Cation Bridging : In the presence of divalent cations (e.g., Ca²⁺, Mg²⁺), which are common in many environmental systems, "cation bridges" can form. These cations can simultaneously associate with the negatively charged sulfonate headgroup of the surfactant and negatively charged sites on clay mineral surfaces, effectively linking the surfactant to the solid phase and reducing its mobility.

The mobility of this compound is not static but is dynamically influenced by the specific geochemical conditions of the environment.

pH : The pH of the surrounding soil or water is a master variable controlling sorption. As pH decreases, the surfaces of oxide minerals become more protonated and thus more positively charged, increasing the potential for electrostatic attraction and sorption of the anionic sulfonate. mdpi.com Conversely, as pH increases into the neutral and alkaline range, mineral surfaces become predominantly negative, leading to electrostatic repulsion and increased mobility of the surfactant in the water phase.

Natural Organic Matter (NOM) : The content and character of NOM significantly affect transport. As noted, solid-phase NOM in soils and sediments acts as a sorbent, reducing mobility. mdpi.com However, dissolved organic matter (DOM) in the water can have the opposite effect. It can form complexes with the surfactant molecules, potentially increasing their apparent solubility and mobility in aquatic systems.

| Geochemical Parameter | Condition | Effect on Sorption | Resulting Environmental Mobility | Primary Mechanism |

|---|---|---|---|---|

| pH | Low (Acidic) | Increased | Decreased | Electrostatic attraction to positively charged mineral surfaces |

| High (Alkaline) | Decreased | Increased | Electrostatic repulsion from negatively charged mineral surfaces | |

| Natural Organic Matter (NOM) | High Solid-Phase NOM Content | Increased | Decreased | Hydrophobic partitioning of the alkyl chain into organic matter |

| High Dissolved Organic Matter (DOM) | Decreased (from solids) | Increased | Complexation in the aqueous phase | |

| Ionic Strength / Cations | High Divalent Cation Conc. (Ca²⁺, Mg²⁺) | Increased | Decreased | Cation bridging between surfactant and negatively charged surfaces |

Biogeochemical Cycling and Biotransformation Pathways

Despite their chemical stability, alpha olefin sulfonates are known to be readily biodegradable, which is their primary removal mechanism from the environment. aslanchemical.comcleaninginstitute.org

The biodegradation of this compound is carried out by diverse microbial communities found in environments such as wastewater treatment plants, surface waters, and soils. scirp.org While the complete pathway for this specific compound is not fully elucidated, the degradation of AOS and other sulfonated compounds generally proceeds through several key steps. The process is considered ultimate degradation, meaning the molecule is broken down into carbon dioxide, water, and mineral salts. hibiscuspublisher.com

The microbial attack can initiate at either end of the molecule. One common pathway involves an initial enzymatic attack on the alkyl chain, often through terminal or subterminal oxidation, similar to the degradation of alkanes. mdpi.com Another key step is desulfonation, where microorganisms cleave the carbon-sulfur bond, releasing the sulfonate group as inorganic sulfite (B76179) (SO₃²⁻), which is then typically oxidized to sulfate (B86663) (SO₄²⁻). nih.gov The remaining C8 hydrocarbon chain, now likely a hydroxylated carboxylic acid, can be further metabolized through pathways such as β-oxidation, where the chain is sequentially shortened. The presence of the double bond in the molecule is also a point for microbial attack, as alkene biodegradation is a common metabolic process in diverse environments. nih.gov

The stepwise microbial breakdown of this compound results in the formation of various intermediate transformation products (TPs). Identifying these TPs is essential for a complete understanding of the degradation pathway. Based on studies of related surfactants like Linear Alkylbenzene Sulfonates (LAS) and metabolic studies of AOS, several classes of TPs can be predicted. oup.comresearchgate.net

For LAS, degradation leads to the formation of sulfophenyl alkyl carboxylic acids (SPACs), where the alkyl chain has been shortened. researchgate.net A similar process for this compound would yield shorter-chain hydroxylated sulfonic acids. Metabolism studies on AOS have suggested that metabolites are more polar than the parent compound, potentially being hydroxylated or polyhydroxylated sulfonic acids with shorter chain lengths. oup.com

| Product Class | Potential Specific Product(s) | Formation Pathway |

|---|---|---|

| Short-Chain Sulfonic Acids | Hydroxylated sulfonic acids with <8 carbons | β-oxidation of the octyl chain |

| Carboxylic Acids | Octenoic acid, hydroxyoctanoic acid | Desulfonation followed by oxidation |

| Inorganic Sulfur Compounds | Sulfite (SO₃²⁻), Sulfate (SO₄²⁻) | Cleavage of the C-S bond (desulfonation) |

| Ultimate Degradation Products | Carbon Dioxide (CO₂), Water (H₂O), Biomass | Complete mineralization of organic carbon |

Analytical Methodologies for Environmental Trace Analysis

Sample Preparation : Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating anionic surfactants from aqueous samples. eurofins.com For solid samples like soil and sediment, extraction may involve techniques such as ultrasonic extraction or Soxhlet extraction with an appropriate solvent, followed by cleanup procedures to remove interfering matrix components. env.go.jp

Instrumental Analysis : High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the components of AOS mixtures. cleaninginstitute.org When coupled with tandem mass spectrometry (LC-MS/MS), it provides the high selectivity and sensitivity needed for trace-level quantification in environmental samples. eurofins.com This method allows for the identification of individual compounds based on their retention time and specific mass-to-charge transitions. Gas chromatography (GC) with mass spectrometry (GC-MS) can also be used, but it typically requires a chemical derivatization step to make the non-volatile sulfonic acids suitable for GC analysis. env.go.jp

| Technique | Sample Preparation | Advantages | Disadvantages |

|---|---|---|---|

| LC-MS/MS | Solid-Phase Extraction (SPE) for water; Solvent extraction for solids. | High sensitivity and selectivity; No derivatization needed; Can identify isomers and TPs. | Susceptible to matrix effects; Higher instrument cost. |

| HPLC-UV/Fluorescence | SPE for water; Solvent extraction for solids. | More accessible than MS; Good for quantification if standards are available. | Lower sensitivity and selectivity than MS; Potential for interferences. |

| GC-MS | Solvent extraction followed by chemical derivatization. | High chromatographic resolution. | Requires derivatization step, which adds complexity and potential for error. |

| Colorimetry (MBAS Assay) | Directly on water sample. | Simple, rapid, and low-cost. | Non-specific (measures all anionic surfactants); Prone to interferences. cleaninginstitute.org |

Future Research Trajectories and Emerging Paradigms for 2 Hydroxyoct 1 Ene 1 Sulfonic Acid

Innovation in Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-Hydroxyoct-1-ene-1-sulfonic acid will be guided by the principles of green and sustainable chemistry, emphasizing high atom economy. nih.govjocpr.com Traditional multi-step syntheses often generate significant waste, a challenge that modern synthetic chemistry aims to overcome. nih.gov Future research will likely focus on convergent and efficient pathways that construct the molecule with minimal byproducts.

One promising avenue is the direct sulfoxidation of alkyne precursors. This could involve the regioselective addition of a bisulfite equivalent across a 1-octyne (B150090) derivative, followed by or concurrent with stereoselective hydroxylation. Such an approach would be highly atom-economical, incorporating the majority of the reactants' atoms into the final product. jocpr.com Another forward-thinking strategy involves the isomerization of propargyl alcohols to generate conjugated systems, which could be adapted to form the hydroxyalkenesulfonic acid structure. nih.gov

Alternative routes may explore the use of readily available starting materials like octanal. A potential sequence could involve an alpha-sulfonation of the aldehyde, followed by a vinylation reaction to install the double bond. The development of catalytic methods for these transformations will be crucial to ensure they are both efficient and sustainable. researchgate.net The table below outlines a hypothetical comparison of a traditional versus a future atom-economical synthesis approach.

| Feature | Traditional Route (e.g., Grignard + Sulfonation) | Future Atom-Economical Route (e.g., Catalytic Hydroxysulfonylation of 1-Octyne) |

| Starting Materials | Octylmagnesium bromide, Sulfur trioxide, Oxidizing agent | 1-Octyne, Bisulfite salt, Water/Oxygen |

| Key Steps | 3-4 steps (Grignard, Sulfonation, Oxidation, Isomerization) | 1-2 steps (One-pot catalytic reaction) |

| Atom Economy | Low to Moderate | High to Excellent nih.govjocpr.com |

| Byproducts | Magnesium salts, Reduced/oxidized impurities | Minimal, potentially only water |

| Sustainability | Use of stoichiometric organometallics and strong oxidants | Use of catalytic systems, benign reagents |

Exploration of Novel Catalytic Systems and Reaction Media

The development of novel catalytic systems will be paramount in realizing the efficient synthesis and application of this compound. Research will likely diverge into two main streams: transition-metal catalysis and organocatalysis.

Transition-metal catalysts, particularly those based on palladium, rhodium, or cobalt, have shown great promise in the synthesis of vinyl sulfonates and the isomerization of alkenes. organic-chemistry.orgmdpi.com Future work could focus on developing catalysts that can achieve the direct, enantioselective hydroxysulfonylation of terminal alkynes, thereby controlling the chirality at the C2 position. The use of cobalt-based catalysts for alkene isomerization could also be explored to synthesize specific isomers of the target molecule. organic-chemistry.org

Organocatalysis offers a metal-free alternative, which is highly desirable for applications in electronics and biomedicine. nih.gov Chiral Lewis bases or Brønsted acids could be designed to catalyze the key bond-forming reactions. For instance, a Lewis base could activate a sulfonylating agent for a stereoselective attack on an alkene or alkyne precursor. nih.gov

The choice of reaction media is also a critical aspect of sustainable chemistry. The exploration of greener solvents, such as water, ionic liquids, or even solvent-free conditions, will be a key research trajectory. For example, the use of Brønsted acidic ionic liquids could facilitate the sulfonation of precursors under mild, aqueous conditions. organic-chemistry.org

Design of Next-Generation Materials Utilizing Hydroxyalkenesulfonic Acid Architectures

The unique bifunctionality of this compound makes it an attractive building block for advanced materials. The vinylsulfonic acid group can undergo polymerization to create polymers with a high density of sulfonic acid groups, while the hydroxyl group and the C8 alkyl chain provide sites for secondary functionalization and control over the material's physical properties. wikipedia.orgacs.org

One of the most promising applications is in the development of polymer electrolyte membranes (PEMs) for fuel cells. acs.org The sulfonic acid groups provide high proton conductivity, a critical requirement for efficient PEMs. acs.orgresearchgate.net The long alkyl chain could influence the morphology and water uptake of the membrane, potentially leading to improved performance under various humidity conditions. Cross-linking the polymer chains through the hydroxyl groups could enhance the mechanical and thermal stability of the membranes.

Furthermore, these polymers could serve as highly efficient, recyclable heterogeneous acid catalysts. rsc.org The sulfonic acid groups provide the catalytic activity, while the polymer backbone allows for easy separation and reuse of the catalyst. The hydrophobic octyl chain might also create specific microenvironments that could enhance the selectivity of certain organic reactions. The functionalization of polymers with sulfonic acid groups has also been shown to induce the nucleation of apatite, suggesting potential applications in biomimetic materials and bone tissue engineering. nih.gov

| Potential Material Application | Key Functional Group(s) | Projected Advantage of this compound |

| Polymer Electrolyte Membranes (PEMs) | Sulfonic Acid, Vinyl Group | High proton conductivity, tunable hydrophobicity from the C8 chain, potential for cross-linking via the hydroxyl group. acs.org |

| Heterogeneous Catalysts | Sulfonic Acid | Recyclable solid acid catalyst with potential for tailored reaction environments due to the alkyl chain. rsc.org |

| Biomimetic Coatings | Sulfonic Acid, Hydroxyl Group | Induction of apatite formation for bone-like mineral coatings on polymer surfaces. nih.gov |

| Functional Surfactants | Sulfonic Acid, Hydroxyl Group, C8 Chain | Combines a hydrophilic head with a moderately long hydrophobic tail and a reactive hydroxyl group for further modification. nih.gov |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, reactivity, and electronic properties of this compound is essential for its rational design and application. Advanced spectroscopic and computational methods will be indispensable in this endeavor.

Spectroscopic analysis will play a crucial role in characterizing the molecule and its reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ³³S) will be fundamental for confirming the molecular structure, stereochemistry, and purity. researchgate.net

Infrared (IR) spectroscopy will provide clear signatures for the key functional groups: the O-H stretch of the alcohol, the C=C stretch of the alkene, and the characteristic absorptions of the S=O and S-O bonds in the sulfonic acid group. pressbooks.publibretexts.orglibretexts.org

Mass spectrometry will be used to determine the exact molecular weight and to study fragmentation patterns, which can provide further structural insights.

Computational chemistry , particularly using Density Functional Theory (DFT), will offer a powerful tool for probing aspects of the molecule that are difficult to study experimentally. aip.orgrsc.org

Conformational analysis can predict the most stable three-dimensional structures and the rotational barriers around key single bonds.

Calculation of spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) can aid in the interpretation of experimental spectra. aip.org

Reaction mechanism studies can be performed to calculate the activation energies and transition state geometries for its synthesis and subsequent reactions. This can help in optimizing reaction conditions and in the rational design of catalysts. researchgate.net For instance, computational studies could elucidate the mechanism of sulfenofunctionalization of the alkene. nih.gov

Q & A

Q. What role does the hydroxyl group play in modulating biological activity compared to non-hydroxylated analogs?

- Methodology : Perform structure-activity relationship (SAR) studies. Test antimicrobial or enzyme inhibition activity against analogs (e.g., oct-1-ene-1-sulfonic acid) using in vitro assays. Hydroxyl groups may enhance binding via hydrogen bonding but reduce membrane permeability .

Q. How does this compound compare to PFSA ionomers in proton-exchange membrane applications?

- Methodology : Benchmark proton conductivity (σ), mechanical strength, and chemical stability against Nafion®. Hydrophilic-hydrophobic balance in this compound may offer cost advantages but lower durability .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Thermal Decomposition (°C) | 220–240 (TGA, N₂ atmosphere) | |

| pKa (aqueous) | ~0.5 (potentiometric titration) | |

| HPLC Retention Time (min) | 8.2 (C18 column, 0.1% H₃PO₄ in H₂O:MeOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.